molecular formula C12H23NO3 B1524812 (2S,4R)-4-tert-Butoxy-1-isopropylproline CAS No. 1263078-31-4

(2S,4R)-4-tert-Butoxy-1-isopropylproline

Cat. No.: B1524812
CAS No.: 1263078-31-4
M. Wt: 229.32 g/mol
InChI Key: VZEYXTGROKSICK-ZJUUUORDSA-N
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Description

“(2S,4R)-4-tert-Butoxy-1-isopropylproline” is a chemical compound with the CAS Number: 1263078-31-4 and a molecular weight of 229.32 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 16 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 229.32 . The molecule contains 23 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Organic Reactions : Certain compounds structurally related to "(2S,4R)-4-tert-Butoxy-1-isopropylproline" have been synthesized for use as nucleophilic bases or in specific organic reactions. For example, the synthesis of weak nucleophilic bases evidencing a double Janus group effect has been reported, demonstrating the steric protection against electrophilic attacks provided by isopropyl groups (Balaban et al., 2004).

  • Material Science Applications : The study of the effect of tert-butylpyridine on the performance of dye-sensitized TiO2 solar cells revealed significant improvements in open-circuit potential, demonstrating the potential of such modifications in enhancing solar cell efficiency (Boschloo et al., 2006).

Biochemical and Pharmacological Research

  • Enzyme Activity Modulation : Research on antioxidants like BHA (2(3)-tert-Butyl-4-hydroxyanisole) showed its ability to enhance the activity of NAD(P)H:quinone reductase in mouse tissues, suggesting a protective role against carcinogenesis and toxicity through enzyme modulation (Benson et al., 1980).

Advanced Materials and Chemistry

  • Photochemical Studies : Investigations into the thermal cycloreversion reaction of photochromic dithienylperfluorocyclopentene with tert-butoxy substituents provided insights into the reactivity and stability of photochromic compounds, which could inform the development of materials with specific light-responsive properties (Morimitsu et al., 2002).

  • Catalysis and Oxidation Reactions : Studies on dirhodium-catalyzed oxidations demonstrated the efficiency of tert-butylperoxy radicals as oxidants for phenols and anilines, expanding the toolkit for selective organic synthesis and chemical transformations (Ratnikov et al., 2011).

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317). Precautionary measures include wearing protective gloves and eye protection (P280), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Properties

IUPAC Name

(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-8(2)13-7-9(16-12(3,4)5)6-10(13)11(14)15/h8-10H,6-7H2,1-5H3,(H,14,15)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEYXTGROKSICK-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1C(=O)O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@@H](C[C@H]1C(=O)O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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